molecular formula C14H19BrN2O4S B497945 1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915932-19-3

1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B497945
CAS RN: 915932-19-3
M. Wt: 391.28g/mol
InChI Key: DWAQSTOWBPNPJU-UHFFFAOYSA-N
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Description

The compound “1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H16BrNO3S . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a sulfonyl group attached to a bromo-methoxy-methylphenyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of the sulfonyl group and the bromine atom. For example, the bromine atom could potentially be replaced in a nucleophilic substitution reaction . The sulfonyl group could also participate in various reactions .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the development of novel compounds for potential therapeutic applications, such as antiprotozoal agents and 5-HT receptor antagonists. For instance, the synthesis of derivatives with modifications at the sulfonyl and piperidine moieties has been explored to evaluate their biological activities. These efforts aim to identify compounds with enhanced efficacy and selectivity for specific biological targets, contributing to the development of new therapeutic agents (Ismail et al., 2004; Yoon et al., 2008).

Development of New Synthetic Methodologies

The exploration of new synthetic methodologies is another significant area of application. Researchers have developed efficient synthesis routes for piperidine and its derivatives, contributing to the expansion of synthetic tools available for medicinal chemistry. These methodologies facilitate the preparation of a wide array of compounds, enabling the rapid synthesis of derivatives for biological evaluation and potential drug development (Hirokawa et al., 2000; Adamek et al., 2014).

Exploration of Structure-Activity Relationships

The investigation of structure-activity relationships (SAR) is critical for understanding how modifications to chemical structures impact biological activity. Studies have focused on the synthesis of sulfonyl hydrazones and piperidine derivatives to evaluate their antioxidant capacity and anticholinesterase activity. These studies contribute to the identification of key structural features that enhance biological activity, guiding the design of more potent and selective therapeutic agents (Karaman et al., 2016).

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme temperatures or pH values could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.

properties

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQSTOWBPNPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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